molecular formula C15H21N B14350744 2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- CAS No. 90733-18-9

2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl-

Cat. No.: B14350744
CAS No.: 90733-18-9
M. Wt: 215.33 g/mol
InChI Key: ZMJKSSYMVWEDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- is a chemical compound with the molecular formula C9H17N. It is a colorless liquid with a pungent odor and is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- involves several steps. One common method includes the reaction of propargylamine with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and in the study of metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-amine: Similar in structure but lacks the phenyl group.

    N,N-Diisopropylamine: Similar in having the diisopropylamine group but lacks the propynyl group.

Uniqueness

2-Propyn-1-amine, N,N-bis(1-methylethyl)-3-phenyl- is unique due to the presence of both the propynyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

90733-18-9

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

3-phenyl-N,N-di(propan-2-yl)prop-2-yn-1-amine

InChI

InChI=1S/C15H21N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-7,9-10,13-14H,12H2,1-4H3

InChI Key

ZMJKSSYMVWEDMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC#CC1=CC=CC=C1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.